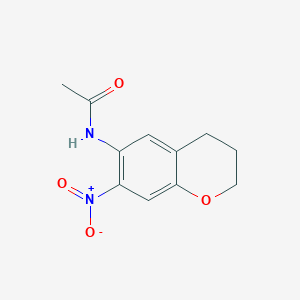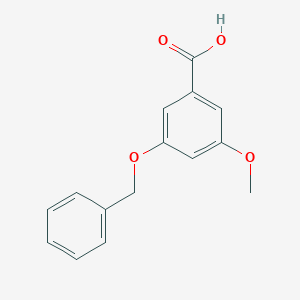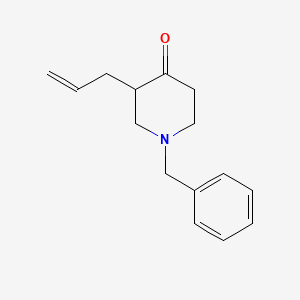![molecular formula C4H12N2O3S B3269326 [(2-Methoxyethyl)(methyl)sulfamoyl]amine CAS No. 508241-84-7](/img/structure/B3269326.png)
[(2-Methoxyethyl)(methyl)sulfamoyl]amine
Descripción general
Descripción
“[(2-Methoxyethyl)(methyl)sulfamoyl]amine” is an organic compound with the chemical formula C4H12N2O3S . It has a molecular weight of 168.22 . The IUPAC name for this compound is 1-methoxy-2-[methyl(sulfamoyl)amino]ethane .
Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The exact boiling point and density are not available . The compound has a topological polar surface area of 81 Ų .Aplicaciones Científicas De Investigación
[(2-Methoxyethyl)(methyl)sulfamoyl]amine has a wide range of potential applications in scientific research. It has been used in the study of enzyme inhibition, drug metabolism, and protein-ligand interactions. It has also been used in the study of drug transport, drug delivery, and drug absorption. In addition, this compound has been used in the study of protein-protein interactions, protein-DNA interactions, and in the study of protein folding.
Mecanismo De Acción
[(2-Methoxyethyl)(methyl)sulfamoyl]amine is believed to act as an enzyme inhibitor, which means that it is capable of blocking the action of certain enzymes in the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. In addition, this compound has been found to interfere with the binding of proteins to their ligands, which can alter the activity of proteins in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been found to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs. In addition, this compound has been found to interfere with the binding of proteins to their ligands, which can alter the activity of proteins in the body. Furthermore, this compound has been found to affect the regulation of gene expression, which can lead to changes in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2-Methoxyethyl)(methyl)sulfamoyl]amine has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it is relatively non-toxic and has a low toxicity profile. Furthermore, this compound has been found to be effective in a variety of laboratory experiments, including those involving enzyme inhibition, drug metabolism, and protein-ligand interactions.
However, there are also some limitations when using this compound in laboratory experiments. It is relatively expensive to synthesize, and it is not as widely available as other compounds. In addition, it is not as well-studied as other compounds, and its effects on the body are still not fully understood.
Direcciones Futuras
There are a number of potential future directions for research on [(2-Methoxyethyl)(methyl)sulfamoyl]amine. One potential area of research is to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent or as a drug delivery system. In addition, further research could be done to explore the potential effects of this compound on the regulation of gene expression, as well as its potential effects on protein folding. Furthermore, further research could be done to explore the potential effects of this compound on drug metabolism and drug absorption. Finally, further research could be done to explore the potential uses of this compound in the study of protein-protein interactions and protein-DNA interactions.
Safety and Hazards
Propiedades
IUPAC Name |
1-methoxy-2-[methyl(sulfamoyl)amino]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c1-6(3-4-9-2)10(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWANAYJMOKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
508241-84-7 | |
| Record name | [(2-methoxyethyl)(methyl)sulfamoyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B3269295.png)

![2-Methylbenzo[d]oxazol-6-yl acetate](/img/structure/B3269314.png)
![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3269341.png)